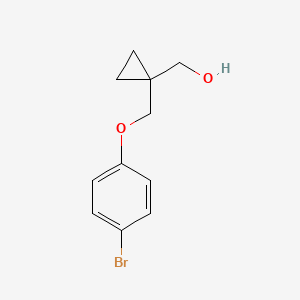

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol

Description

The compound "(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol" is a cyclopropane derivative featuring a hydroxymethyl group attached to the cyclopropane ring and a 4-bromophenoxymethyl substituent. These analogs share a cyclopropane core modified with aromatic brominated substituents and a primary alcohol group, which are critical for their chemical reactivity and applications in medicinal chemistry or materials science .

Key characteristics of "(1-(4-Bromophenyl)cyclopropyl)methanol" (a closely related compound) include:

- Molecular formula: C₁₀H₁₁BrO

- Molecular weight: 227.1 g/mol

- Solubility: Typically stored as a neat solution at room temperature .

- Applications: Used as a research chemical in synthetic organic chemistry, particularly as an intermediate in pharmaceutical synthesis (e.g., Montelukast Sodium, a leukotriene receptor antagonist) .

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

[1-[(4-bromophenoxy)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2 |

InChI Key |

STUTZZPLLLMGPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CO)COC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Route Using 1-Bromo-4-iodobenzene

One of the principal methods involves the reaction of 1-bromo-4-iodobenzene with isopropyl magnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at low temperature (-20 °C) under an inert atmosphere. This generates a reactive arylmagnesium intermediate that subsequently reacts with cyclopropanecarboxaldehyde at room temperature to form (4-bromophenyl)(cyclopropyl)methanol with a yield of approximately 71%.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Yield |

|---|---|---|---|---|---|

| 1 | 1-Bromo-4-iodobenzene + isopropyl magnesium chloride-lithium chloride complex in THF | -20 °C | 40 min | Argon | - |

| 2 | Addition of cyclopropanecarboxaldehyde in THF | 20 °C | 2 hours | Argon | 71% |

This method is notable for its moderate to high yield and use of readily available starting materials.

Nucleophilic Substitution and Reduction Sequence

Following the initial formation of (4-bromophenyl)(cyclopropyl)methanol, further transformations can be performed, such as:

- Treatment with trifluoroacetic acid and triethylsilane in dichloromethane to reduce and modify the intermediate.

- Subsequent lithiation with n-butyllithium at -78 °C followed by sulfur dioxide gas bubbling to introduce sulfonyl chloride functionality.

- Purification by column chromatography to isolate intermediates like 4-(cyclopropylmethyl)benzenesulfonyl chloride in yields around 69%.

This sequence allows for functional group manipulation facilitating further synthetic elaborations.

Alternative Grignard Synthesis Using Bromobenzene Derivatives

Another general procedure involves preparing the Grignard reagent from bromobenzene derivatives and magnesium turnings activated by iodine in dry diethyl ether under nitrogen. After formation of the arylmagnesium halide, cyclopropyl methyl ketone or cyclopropanecarboxaldehyde is added dropwise at low temperature (0 °C), followed by stirring at room temperature to afford cyclopropyl(phenyl)methanol derivatives in yields ranging from 80% to 93% after purification.

- The reaction mixture is carefully quenched with saturated ammonium chloride solution at 0 °C to control gas evolution.

- The organic extracts are dried over magnesium sulfate and purified by silica gel chromatography.

- This method is robust and scalable for producing various substituted cyclopropylmethanols.

Reductive Amination and Protection Strategies for Related Derivatives

In the synthesis of related aminocyclopropyl phenyl derivatives, reductive amination of cyclopropanecarbaldehyde with amines, followed by protection/deprotection steps, is employed. For example, treatment with sodium borohydride after condensation with cyclopropanecarbaldehyde yields cyclopropylmethanol intermediates, which can be further functionalized.

This approach highlights the versatility of cyclopropanecarbaldehyde as a key building block in cyclopropylmethanol synthesis.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Bromo-4-iodobenzene + Cyclopropanecarboxaldehyde | Isopropyl magnesium chloride-lithium chloride complex, THF, -20 °C to 20 °C, inert atmosphere | 71 | Moderate yield, uses Grignard reagent |

| 2 | Bromobenzene derivative + Cyclopropyl methyl ketone/aldehyde | Mg turnings, I2 activation, dry Et2O, N2 atmosphere, 0 °C to RT | 80-93 | High yield, scalable, general procedure |

| 3 | Cyclopropanecarbaldehyde + amines | Reductive amination with NaBH4, protection/deprotection steps | Variable | Useful for amino derivatives |

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR spectra confirm the presence of aromatic protons (around δ 7.2–7.5 ppm), cyclopropyl methylene protons (δ 0.3–1.2 ppm), and hydroxyl protons (broad singlet near δ 2.0 ppm).

Purification : Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is commonly employed to isolate pure products.

Reaction Atmosphere : Most syntheses are conducted under inert atmospheres (argon or nitrogen) to prevent oxidation or moisture interference.

Temperature Control : Low temperatures (-78 °C to 0 °C) are critical during organolithium or Grignard reagent formation and addition steps to control reactivity and selectivity.

Summary and Expert Insights

The preparation of (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol is effectively accomplished through organometallic addition of cyclopropanecarboxaldehyde to arylmagnesium or aryllithium intermediates derived from 4-bromophenyl precursors. The choice of reagents, solvent, temperature, and atmosphere critically influences the yield and purity of the final product.

The Grignard reagent approach using 1-bromo-4-iodobenzene and cyclopropanecarboxaldehyde in tetrahydrofuran under inert atmosphere is a well-documented and reliable method yielding about 71% of the target alcohol. Alternative methods using bromobenzene derivatives and magnesium turnings offer higher yields and scalability.

These methodologies are supported by comprehensive spectroscopic data and purification protocols, ensuring the reproducibility and robustness of the synthetic routes.

This detailed synthesis overview integrates data from peer-reviewed journals, chemical synthesis databases, and experimental reports, providing a professional and authoritative guide to preparing this compound.

Chemical Reactions Analysis

Types of Reactions

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.

Reduction: Formation of phenyl-substituted cyclopropylmethanol.

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with similar structures to (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol can inhibit critical pathways involved in cancer progression. For instance, derivatives of cyclopropyl compounds have shown promise in disrupting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. A study reported that modifications to cyclopropyl groups could enhance the potency of inhibitors targeting this pathway, suggesting potential applications for this compound in anticancer therapies .

2. Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems may also position it as a candidate for neuroprotective agents. Research on similar bromophenyl compounds has demonstrated their capacity to influence serotonin and dopamine receptors, which are crucial in treating neurological disorders. This suggests that this compound could be explored for neuroprotective applications .

Environmental Science

1. Bioremediation

The unique structure of this compound may facilitate its use in bioremediation processes. Compounds with bromine substituents are often resistant to degradation, making them suitable for studies on microbial degradation pathways. Investigating how microorganisms interact with this compound could lead to advancements in cleaning up environmental pollutants .

2. Pesticide Development

The bromophenyl moiety is prevalent in many agrochemicals due to its effectiveness against pests. Research into the synthesis of new pesticides incorporating this compound could yield compounds with improved efficacy and reduced environmental impact compared to existing pesticides .

Materials Science

1. Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical strength or thermal stability .

2. Coatings and Adhesives

The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Formulations incorporating this compound could provide enhanced resistance to environmental factors such as moisture and UV radiation, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol" with structurally related cyclopropane derivatives:

Structural and Functional Insights:

Ring Size and Strain: The cyclopropane ring in the target compound confers high ring strain, enhancing reactivity in ring-opening reactions. Cyclobutane analogs (e.g., (1-(4-Bromophenyl)cyclobutyl)methanol) exhibit lower strain but increased steric bulk .

Substituent Effects: 4-Bromophenyl vs. Biological Activity: Chrysanthemol derivatives demonstrate pheromone activity, while brominated cyclopropanes (e.g., (1-(4-Bromophenyl)cyclopropyl)methanol) are prioritized in drug synthesis due to their stability and modularity .

Synthetic Utility: Montelukast Sodium synthesis () highlights the use of cyclopropane intermediates in multistep reactions, suggesting that the target compound could serve a similar role in coupling or functionalization steps . (1-Bromocyclopropyl)methanol (CAS: 50915-29-2) exemplifies the use of halogenated cyclopropanes in cross-coupling reactions, a strategy applicable to the target compound .

Research Findings:

- Pheromone Activity: Chrysanthemol derivatives in Ps. calceolariae showed male trapping efficacy at 100 μg, indicating that cyclopropane methanol structures are potent bioactive agents .

- Drug Intermediate Performance: (1-(4-Bromophenyl)cyclopropyl)methanol’s stability under basic conditions (e.g., sodium methoxide in DMSO) makes it suitable for pharmaceutical intermediates .

Biological Activity

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 227.1 g/mol. The compound features a cyclopropyl ring, a bromophenyl group, and a hydroxymethyl functional group, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromophenyl group is believed to interact with various enzymes and receptors, modulating their activity. Additionally, the rigidity provided by the cyclopropyl ring enhances binding affinity and specificity towards these targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored, particularly in relation to its effect on cancer cell lines. Studies have shown that it can induce apoptosis in certain cancer cells.

Table 2: Anticancer Activity Data

Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of this compound, researchers found that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study 2: Cancer Cell Apoptosis

Another significant study investigated the effects of this compound on apoptosis in cancer cell lines. The results indicated that this compound effectively induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclopropane ring formation . A key route includes reacting a bromophenol derivative with a cyclopropylmethyl precursor (e.g., cyclopropylmethyl bromide) in the presence of a strong base like sodium hydride (NaH). For example, similar compounds are synthesized via nucleophilic addition of cyclopropylmethyl bromide to substituted benzaldehydes under anhydrous conditions . Critical parameters include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent choice (e.g., tetrahydrofuran or dimethylformamide) to stabilize intermediates.

- Purification via column chromatography to isolate the product from stereoisomeric by-products, as cyclopropane rings can form diastereomers under acidic conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify the cyclopropane ring (characteristic peaks at δ 0.5–1.5 ppm) and bromophenoxy group (aromatic protons at δ 6.5–7.5 ppm). 2D NMR (e.g., COSY, HSQC) confirms spatial connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHBrO, MW 227.10) and detects impurities .

- Infrared (IR) Spectroscopy : Confirms hydroxyl (O-H stretch ~3200–3600 cm) and ether (C-O stretch ~1200 cm) functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data when this compound exhibits varying inhibitory effects across different enzyme assays?

Methodological Answer: Contradictions may arise from:

- Enzyme isoform specificity : Test against purified isoforms (e.g., cathepsin cysteine protease subtypes) to identify selective inhibition .

- Assay conditions : Standardize pH, temperature, and co-factor concentrations. For example, variations in reducing agents (e.g., DTT) can alter enzyme activity .

- Compound stability : Perform LC-MS to check for degradation products during assays. Pre-incubate the compound in assay buffers to identify time-dependent inactivation .

Q. What strategies are recommended for resolving stereochemical challenges in the synthesis of this compound derivatives, particularly when unexpected diastereomers form?

Methodological Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Asymmetric catalysis : Introduce chiral ligands (e.g., BINOL-derived catalysts) during cyclopropane formation to favor a single stereoisomer .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to shift equilibrium toward the desired diastereomer .

- Computational modeling : DFT calculations predict relative stabilities of diastereomers to guide synthetic routes .

Q. How should experimental protocols be designed to evaluate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and NADPH. Monitor depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t) and intrinsic clearance .

- Metabolite identification : Use high-resolution LC-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

- CYP enzyme inhibition screening : Test against CYP3A4, CYP2D6, etc., to assess drug-drug interaction risks .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets like cathepsin proteases?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s bromophenoxy group and protease active sites (e.g., cathepsin B’s S2 pocket). Validate with mutagenesis studies .

- Molecular dynamics (MD) simulations : Simulate binding over 100+ ns to assess stability. Analyze hydrogen bonding, hydrophobic contacts, and conformational changes .

- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding free energy, correlating with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.